4-(Fluoromethyl)benzene-1-sulfonyl chloride
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Overview
Description
4-(Fluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6ClFO2S and a molecular weight of 208.64 g/mol . This compound is characterized by the presence of a fluoromethyl group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. It is commonly used as an intermediate in organic synthesis and has applications in various chemical reactions.
Preparation Methods
The synthesis of 4-(Fluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(Fluoromethyl)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(Fluoromethyl)benzene+Chlorosulfonic acid→4-(Fluoromethyl)benzene-1-sulfonyl chloride+HCl
Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize the yield and purity of the product .
Chemical Reactions Analysis
4-(Fluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of the fluoromethyl group can lead to the formation of sulfonic acids.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for nucleophilic substitution and reducing agents like lithium aluminum hydride for reduction reactions .
Scientific Research Applications
4-(Fluoromethyl)benzene-1-sulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as the synthesis of sulfonamide-based inhibitors for enzyme studies.
Medicine: It is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry .
Comparison with Similar Compounds
4-(Fluoromethyl)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a trifluoromethyl group instead of a fluoromethyl group, which can lead to differences in reactivity and applications.
4-Bromobenzenesulfonyl chloride: This compound contains a bromine atom instead of a fluoromethyl group, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific reactivity profile and the presence of the fluoromethyl group, which can impart unique properties to the compounds synthesized from it.
Properties
IUPAC Name |
4-(fluoromethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUQPLDNVBXYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CF)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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